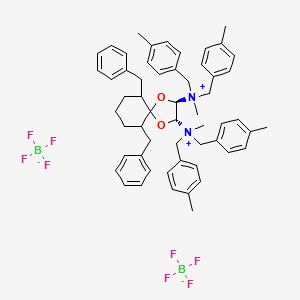
MFCD10566887
概要
説明
MFCD10566887 is a chiral compound known for its unique stereochemistry and significant applications in various fields of science and industry. This compound is characterized by its two chiral centers, which give it distinct physical and chemical properties. The (R,R) configuration indicates the specific spatial arrangement of the atoms around these chiral centers, which is crucial for its reactivity and interaction with other molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD10566887 typically involves a multi-step process that includes the formation of the chiral centers. One common method is the asymmetric synthesis, where chiral catalysts or chiral auxiliaries are used to ensure the desired stereochemistry. The reaction conditions often involve controlled temperatures, specific solvents, and precise pH levels to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This may involve continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the compound in its purest form.
化学反応の分析
Types of Reactions
MFCD10566887 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the compound under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and alcohols in solvents like ethanol or acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
科学的研究の応用
MFCD10566887 has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein folding due to its chiral nature.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of MFCD10566887 involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral centers play a crucial role in these interactions, as they determine the binding affinity and specificity of the compound. The pathways involved may include signal transduction, metabolic processes, or inhibition of specific enzymes, depending on the application.
類似化合物との比較
Similar Compounds
- (S,S)-TaDiAS-2nd
- (R,S)-TaDiAS-2nd
- (S,R)-TaDiAS-2nd
Uniqueness
MFCD10566887 is unique due to its specific (R,R) configuration, which imparts distinct physical and chemical properties compared to its diastereomers and enantiomers. This configuration affects its reactivity, interaction with biological molecules, and overall efficacy in various applications.
特性
IUPAC Name |
[(2R,3R)-6,10-dibenzyl-3-[methyl-bis[(4-methylphenyl)methyl]azaniumyl]-1,4-dioxaspiro[4.5]decan-2-yl]-methyl-bis[(4-methylphenyl)methyl]azanium;ditetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H66N2O2.2BF4/c1-42-20-28-48(29-21-42)38-57(5,39-49-30-22-43(2)23-31-49)54-55(58(6,40-50-32-24-44(3)25-33-50)41-51-34-26-45(4)27-35-51)60-56(59-54)52(36-46-14-9-7-10-15-46)18-13-19-53(56)37-47-16-11-8-12-17-47;2*2-1(3,4)5/h7-12,14-17,20-35,52-55H,13,18-19,36-41H2,1-6H3;;/q+2;2*-1/t52?,53?,54-,55-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCYOXQOKHDGHT-TUAGQACKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC1=CC=C(C=C1)C[N+](C)(CC2=CC=C(C=C2)C)C3C(OC4(O3)C(CCCC4CC5=CC=CC=C5)CC6=CC=CC=C6)[N+](C)(CC7=CC=C(C=C7)C)CC8=CC=C(C=C8)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC1=CC=C(C=C1)C[N+](C)(CC2=CC=C(C=C2)C)[C@H]3[C@@H](OC4(O3)C(CCCC4CC5=CC=CC=C5)CC6=CC=CC=C6)[N+](C)(CC7=CC=C(C=C7)C)CC8=CC=C(C=C8)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H66B2F8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
972.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















